molecular formula C18H18N2O4S B1230512 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-yl-3-isoxazolecarboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-yl-3-isoxazolecarboxamide

Cat. No.: B1230512
M. Wt: 358.4 g/mol
InChI Key: RALPGQIYDOTOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-yl-3-isoxazolecarboxamide is a dimethoxybenzene.

Scientific Research Applications

Synthesis and Structural Analysis

  • A compound similar to the one , namely 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and its crystal structure analyzed through X-ray diffraction, revealing its stabilization by N-H⋯O and C-H⋯O hydrogen bond interactions (Prabhuswamy et al., 2016).
  • Another related compound's synthesis involved a multi-step reaction, including the use of 3,4-dimethoxybenzylidene, which was structurally characterized through NMR, IR, Mass spectral data, and elemental analysis, suggesting its potential for detailed structural studies (Spoorthy et al., 2021).

Biological and Pharmacological Potential

  • A study on a structurally similar compound, 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, involved synthesis and characterization for potential antimicrobial properties, indicating possible pharmacological applications (Talupur et al., 2021).
  • Another compound with a similar structure showed potential in biological evaluations and molecular docking studies, suggesting its utility in biological and medicinal research (Karanth et al., 2019).

Material Science Applications

  • The synthesis of N-substituted benzamides with thiophene derivatives was researched for their potential in material science, particularly for photostabilizing applications in poly(vinyl chloride), demonstrating the versatility of such compounds (Balakit et al., 2015).

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H18N2O4S/c1-22-14-6-5-12(10-15(14)23-2)7-8-19-18(21)13-11-16(24-20-13)17-4-3-9-25-17/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)

InChI Key

RALPGQIYDOTOCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CS3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-yl-3-isoxazolecarboxamide

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